Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate
Description
Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate is a cyanoacrylate derivative characterized by an ethoxyanilino substituent at the β-position of the propenoate backbone. This compound belongs to a class of α,β-unsaturated esters widely utilized in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, and functional materials. Its structure features a conjugated system (C=C-C≡N) that enhances reactivity in Michael additions and cyclization reactions .
Properties
IUPAC Name |
ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of a carbon-carbon double bond, resulting in the desired acrylate compound .
Industrial Production Methods
Industrial production of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets. The cyano group and the ethoxyphenylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The substituents on the phenyl ring and ester group significantly influence the physicochemical and biological properties of these compounds. Key analogs include:
Key Observations :
Key Observations :
Biological Activity
Ethyl 2-cyano-3-(3-ethoxyanilino)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N1O2
- Molecular Weight : 231.27 g/mol
- Structure : The compound features a cyano group, an ethoxy group, and an aniline derivative, which contribute to its reactivity and biological properties.
Research indicates that this compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The cyano group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may influence receptor functions by interacting with specific binding sites, altering signal transduction pathways.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, possibly by disrupting cellular processes.
Antimicrobial Properties
A significant focus of research has been on the antimicrobial effects of this compound. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that the compound can induce apoptosis in cancer cells through various pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity against these cancer cells .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds that exhibit varying biological activities.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-cyano-3-(4-methoxyphenyl)amino prop-2-enoate | Contains a methoxy group instead of an ethoxy group | Different solubility and reactivity |
| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group enhances solubility | Increased bioavailability |
| Ethyl (E)-2-cyano-3-(4-fluorophenyl)amino prop-2-enoate | Fluorine substitution alters electronic properties | Potentially enhanced potency |
This comparative analysis highlights how minor structural variations can significantly impact biological activity, suggesting avenues for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
